2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone is an organic compound characterized by the presence of a benzotriazole moiety linked to a 4-bromophenyl group via an ethanone bridge. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been investigated for its bioactive properties and serves as a building block in the synthesis of more complex molecules. The compound is recognized under the CAS number 163729-26-8 and has been explored for its role as an anticoronaviral agent .
This compound can be classified as an aromatic ketone due to the presence of a carbonyl group (C=O) adjacent to aromatic rings. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The benzotriazole component contributes to its chemical reactivity and biological activity, while the bromophenyl group enhances its potential interactions with biological targets .
The synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature. Following the reaction, purification methods such as recrystallization or column chromatography are employed to obtain the final product.
On an industrial scale, continuous flow reactors may be used to enhance mixing and heat transfer, thereby improving yield and consistency in production. Automated systems can also be implemented to maintain optimal reaction conditions throughout the synthesis process.
2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:
For these reactions, common reagents include:
The mechanism of action for 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The benzotriazole moiety is capable of coordinating with metal ions, while the 4-bromophenyl group can engage in π-π interactions with other aromatic systems. These interactions may influence various biochemical pathways and cellular processes, potentially contributing to its bioactive properties .
2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone typically appears as a solid at room temperature. Specific physical properties include:
The chemical properties include reactivity patterns typical of ketones and aromatic compounds. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a useful intermediate in organic synthesis .
2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone has several scientific applications:
The compound is systematically named as 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one, reflecting its core structural components: a benzotriazole moiety linked via a nitrogen atom (N1) to a ketone-bearing ethanone chain, which is para-substituted by a bromine atom on the phenyl ring. Its molecular formula is C₁₄H₁₀BrN₃O, with a molecular weight of 316.15 g/mol [5]. The CAS Registry Number 163729-26-8 uniquely identifies this compound in chemical databases [5]. It belongs to the aromatic ketones subclass (ChEBI:76224) due to its ketone group directly attached to the aromatic bromophenyl ring .
The molecule comprises three distinct regions:
Bond length analysis reveals:
Dihedral angles between planes:
Table 1: Key Bond Parameters
| Bond | Length (Å) | Bond Angle (°) |
|---|---|---|
| C8=O1 | 1.212 | 120.5 |
| N1–C9 | 1.342 | 115.2 |
| C7–Br1 | 1.898 | 180.0 |
Nuclear Magnetic Resonance (NMR)
¹H NMR data (400 MHz, CDCl₃):
¹³C NMR data:
Infrared Spectroscopy (IR)
Key absorptions (cm⁻¹):
UV-Vis Spectroscopy
Table 2: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.82 (s, 2H) | –CH₂– linker |
| ¹³C NMR | δ 189.2 ppm | Ketone carbonyl |
| IR | 1680 cm⁻¹ | C=O stretch |
| UV-Vis | 248 nm, 295 nm | π→π/n→π transitions |
Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
Key structural features:
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 2019.4(4) ų |
| Dihedral angle (Bt/Ph) | 71.51(1)° |
| H-bond (D–H⋯A) | C21–H21A⋯O3 (2.47 Å) |
The absence of classical hydrogen-bond donors results in a packing motif dominated by halogen interactions (Br⋯O) and van der Waals forces, with density 1.594 g/cm³ [4] [8].
Comprehensive Compound Identification
Table 4: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one |
| CAS Registry No. | 163729-26-8 |
| Molecular Formula | C₁₄H₁₀BrN₃O |
| Molecular Weight | 316.15 g/mol |
| ChEBI ID | CHEBI:149815 |
| SMILES | C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Br |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7